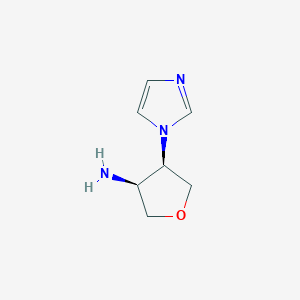
5-Amino-6-fluoropicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-fluoropicolinic acid is a compound with the molecular formula C6H5FN2O2 . It is also known by its synonyms 5-Amino-6-fluoropyridine-2-carboxylic acid and has a CAS number 1806662-65-6 . The molecular weight of this compound is 156.11 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C6H5FN2O2/c7-5-3 (8)1-2-4 (9-5)6 (10)11/h1-2H,8H2, (H,10,11) . This provides a standardized way to represent the compound’s molecular structure. The Canonical SMILES string is C1=CC (=NC (=C1N)F)C (=O)O , which is another way to represent the structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 156.11 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 . The compound’s Exact Mass and Monoisotopic Mass are both 156.03350557 g/mol . The Topological Polar Surface Area is 76.2 Ų .科学的研究の応用
1. Synthesis of Novel Fluoropicolinate Herbicides
5-Amino-6-fluoropicolinic acid has been involved in the synthesis of novel fluoropicolinate herbicides. A study by Johnson et al. (2015) in "Organic Letters" described a method for synthesizing 4-amino-5-fluoropicolinates, including this compound, through the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This synthesis method enabled the creation of picolinic acids with alkyl or aryl substituents at the 6-position, showing potential as herbicides. This technique provided access to picolinic acid structures previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).
2. Fluorogenic Labeling in Chromatographic Analyses
Gatti et al. (2002) explored the use of this compound-related compounds in chromatographic analyses. Their study in "Analytica Chimica Acta" investigated the use of 4,7-phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent for liquid chromatographic separation of amino acids. This method proved suitable for the quality control of various dosage forms, like capsules and medicines in packets, highlighting the potential utility of similar compounds in analytical chemistry (Gatti et al., 2002).
3. Development of Cancer-selective Fluorescent Agents
Swanson et al. (2015) in "Neurosurgery" presented the development of cancer-selective fluorescent alkylphosphocholine analogs, which could be related to this compound in their fluorescent properties. These compounds, CLR1501 (green) and CLR1502 (near-infrared), were tested for their ability to discriminate tumor tissue from normal brain tissue in glioblastoma models. They exhibited high tumor-to-normal brain fluorescence ratios, suggesting their potential use in fluorescence-guided tumor surgery (Swanson et al., 2015).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar to other fluorinated compounds that have been shown to interact with various enzymes and receptors
Mode of Action
The exact mode of action of 5-Amino-6-fluoropicolinic acid is currently unknown due to the lack of specific studies on this compound. Fluorinated compounds often exert their effects by forming strong bonds with their targets, leading to changes in the target’s function . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, potentially leading to potent biological effects.
Biochemical Pathways
Fluorinated compounds can influence a variety of biochemical processes, including enzyme activity, signal transduction, and gene expression
Pharmacokinetics
Fluorinated compounds often exhibit unique pharmacokinetic properties due to the strong electronegativity and small size of the fluorine atom . These properties can influence the compound’s bioavailability, half-life, and tissue distribution.
Result of Action
Fluorinated compounds can induce a variety of biological effects, depending on their specific targets and modes of action . These effects can range from changes in cellular signaling and metabolism to alterations in cell growth and survival.
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability, solubility, and reactivity can be affected by the pH of the environment. Similarly, temperature can influence the compound’s kinetics and thermodynamics, potentially affecting its efficacy.
特性
IUPAC Name |
5-amino-6-fluoropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGCVRUPOVMWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
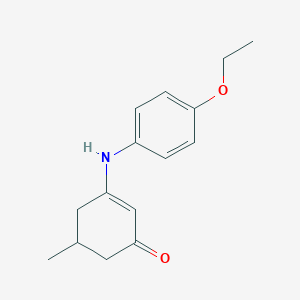
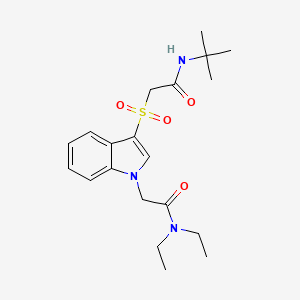
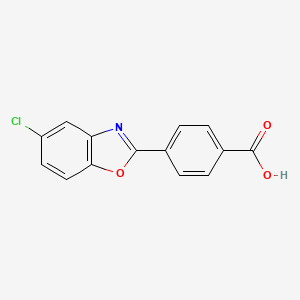
![ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2866136.png)
![2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2866140.png)
![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)
![5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2866142.png)
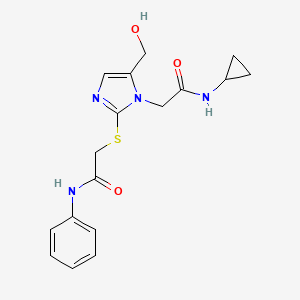
![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)
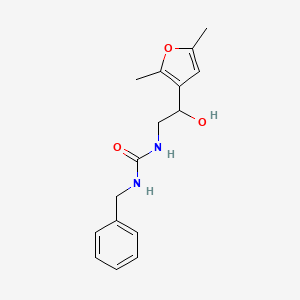


![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)
